molecular formula C23H20N2O4 B2635500 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide CAS No. 301157-02-8

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B2635500
CAS No.: 301157-02-8
M. Wt: 388.423
InChI Key: UHWDUHGIXMLHQL-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide is a naphthalimide-derived compound featuring a 1,3-dioxobenzo[de]isoquinoline core linked to a butanamide chain substituted with a 2-methoxyphenyl group. This structure combines π-conjugated aromatic systems with polar amide and ether functionalities, enabling diverse biological interactions.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-29-19-12-3-2-11-18(19)24-20(26)13-6-14-25-22(27)16-9-4-7-15-8-5-10-17(21(15)16)23(25)28/h2-5,7-12H,6,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWDUHGIXMLHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[de]isoquinoline-1,3-dione with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Key Structural Differences Biological Activity Reference
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide 2-Hydroxyethyl substituent instead of 2-methoxyphenyl HDAC inhibition; HIV latency reversal (EC50 < 1 μM)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylphenyl)piperazinecarbothioamide Piperazinecarbothioamide group replacing butanamide; 4-methylphenyl substitution Cholinesterase inhibition (IC50 values: AChE = 0.8 nM, BuChE = 1.2 nM)
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives (e.g., 4a, 4b, 4d) Variable aryl/alkyl groups on the amide moiety Plant growth promotion (wheat germination rate ↑30% at 25 mg/L); antifungal activity
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide Hydroxyl group on the terminal amide Screening compound for metal-catalyzed C–H bond functionalization
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)propanamide Propanamide chain with 4-phenylthiazole substitution Kinase inhibition (IC50 < 100 nM in preliminary assays)
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-nitrophenyl)hexanamide Extended hexanamide chain with 4-nitrophenyl group High thermal stability (predicted boiling point: 707.8°C)
2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4) Sulfamoyl benzoic acid substituent Subnanomolar agonist activity (binding affinity: −8.53 kcal/mol)

Key Findings:

Piperazinecarbothioamide derivatives (e.g., ) exhibit superior cholinesterase inhibition due to dual pharmacophoric interactions, unlike the simpler butanamide chain in the target compound.

HDAC Inhibition vs. Antifungal Activity :

  • The 2-hydroxyethyl analog in shows potent HDAC inhibition (linked to HIV latency reversal), whereas aryl-substituted amides (e.g., ) prioritize plant growth regulation and antifungal action, suggesting divergent structure-activity relationships.

Chain Length and Functional Groups: Extending the chain to hexanamide (as in ) increases molecular weight and thermal stability but may reduce bioavailability. Hydroxyl or sulfamoyl groups (e.g., ) enhance binding affinity through hydrogen bonding or electrostatic interactions, critical for subnanomolar agonist activity.

Comparative Binding Affinities :

  • Compound 4 in demonstrates a higher binding affinity (−8.53 kcal/mol) than its shorter-chain analog (−7.94 kcal/mol), highlighting the importance of sulfamoyl group positioning.

Biological Activity

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C38H30N4O6
  • Molecular Weight : 638.668 g/mol
  • CAS Number : 41980048

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth by interacting with DNA and disrupting cellular processes essential for cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role as an anticancer agent .
  • Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity, which could be beneficial in treating infections caused by resistant strains of bacteria .
  • Analgesic Effects : Similar compounds within its class have been reported to exhibit analgesic properties, potentially through inhibition of cyclooxygenase (COX) enzymes involved in pain pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits tumor cell proliferation ,
AntimicrobialEffective against certain bacterial strains
AnalgesicPotential pain relief through COX inhibition

Case Studies

  • Antitumor Efficacy :
    A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The findings suggest that this compound could be further developed as a chemotherapeutic agent .
  • Antimicrobial Testing :
    In vitro tests demonstrated that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential application in treating bacterial infections, especially those resistant to conventional therapies .
  • Analgesic Properties :
    In animal models, the compound displayed significant analgesic effects in pain models induced by acetic acid and formalin. The results indicated that it might act centrally and peripherally to alleviate pain, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

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